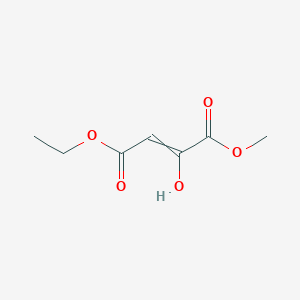
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including esters, ketones, and alkenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate typically involves multi-step organic reactions. One common method includes the esterification of a suitable diacid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-acetyl-3-hexyl-2-methylpentanedioate: Similar structure but lacks the methylidene group.
Diethyl 2-acetyl-3-hexyl-4-methylidenepentanedioate: Similar structure but lacks the 2-methyl group.
Uniqueness
Diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate is unique due to the presence of both the 2-methyl and 4-methylidene groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
88039-78-5 |
|---|---|
Formule moléculaire |
C19H32O5 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
diethyl 2-acetyl-3-hexyl-2-methyl-4-methylidenepentanedioate |
InChI |
InChI=1S/C19H32O5/c1-7-10-11-12-13-16(14(4)17(21)23-8-2)19(6,15(5)20)18(22)24-9-3/h16H,4,7-13H2,1-3,5-6H3 |
Clé InChI |
RBVPBALJSRLDPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C(=C)C(=O)OCC)C(C)(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14378031.png)
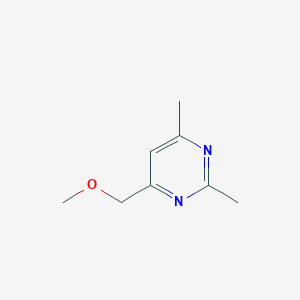
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
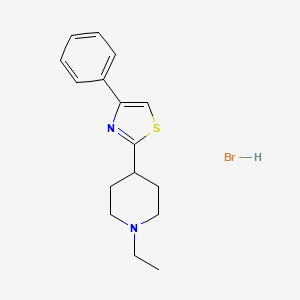
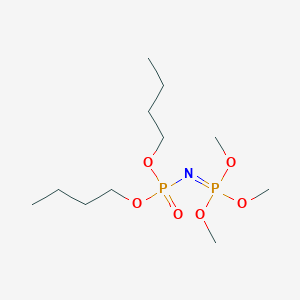
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


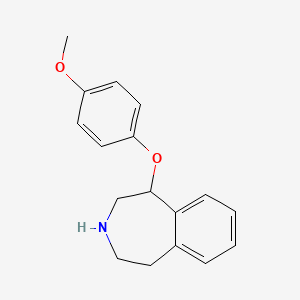

![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
